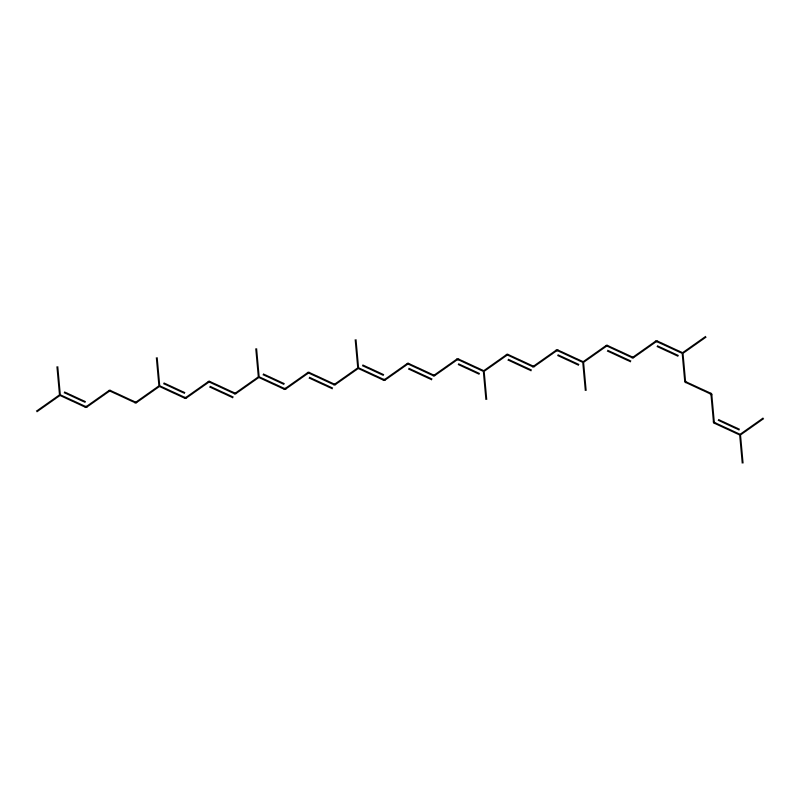

5-cis-Lycopene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biosynthesis and Experimental Analysis

In plants, lycopene biosynthesis proceeds through a poly-cis pathway, and 5-cis-lycopene can be formed through isomerization from other precursors or via exposure to heat and light [1] [2] [3]. The following diagram illustrates the core biosynthetic pathway in tomato fruits as revealed by genetic studies.

Genetic studies in tomato suggest lycopene biosynthesis occurs via three functional enzyme units. Isomerization can produce various cis-isomers like 5-cis-lycopene. [2]

A systematic reverse genetics study using Virus-Induced Gene Silencing (VIGS) in tomato fruits elucidated the in vivo function of genes in the lycopene pathway [2]. The experimental workflow and analytical techniques are detailed below.

Key Experimental Protocol (VIGS in Tomato Fruits): [2]

- Gene Silencing Vector Construction: Candidate gene fragments (e.g.,

PSY1,PDS,ZISO,ZDS,CrtISO) were cloned into a Tobacco Rattle Virus (TRV) vector. To visually track silencing, the vector also contained fragments of theDelila (Del)andRosea1 (Ros1)anthocyanin-regulating genes. - Plant Material & Agroinfiltration: Transgenic tomato plants (

F6DR) constitutively expressingDelandRos1(resulting in purple, anthocyanin-rich fruits) were used. The TRV vectors were introduced into Agrobacterium tumefaciens, which was injected into mature green fruits. - Phenotype Assessment & Tissue Sampling: In ripe fruits, successfully silenced sectors lost purple pigmentation. These anthocyanin-free (white/red) sectors were precisely dissected for analysis, while adjacent non-silenced (purple) tissue served as the internal control.

- Metabolite Analysis - Carotenoid Profiling: Carotenoids were extracted from the dissected fruit sectors and analyzed using high-resolution liquid chromatography coupled with a photodiode array detector and mass spectrometry (HPLC-PDA-MS) on a C30 reverse-phase column. This method allowed for the identification and quantification of 45 different carotenoid isomers.

Biological Significance & Pharmacological Potential

The cis-isomers of lycopene, including 5-cis-lycopene, are not just structural variants but have distinct biological significance.

- Enhanced Bioavailability: cis-isomers are more bioavailable than the all-trans form because their bent shape makes them more soluble in bile acid micelles and less likely to crystallize, facilitating intestinal absorption [1]. In human blood and tissues, cis-isomers can constitute over 50% of the total lycopene content [1] [3].

- Mechanism of Action: A 2025 computational pharmacology analysis predicted that lycopene interacts with a network of human protein targets. Key high-affinity targets include kinases like MAP2K2, ion channels (SCN2A, SCN3A), and the nuclear receptor TRIM24. The study suggested that lycopene's effects are mediated through the modulation of interconnected signaling networks rather than a single target [4].

- Therapeutic Potential: Lycopene is a potent antioxidant and has demonstrated anticancer potential in epidemiological and experimental studies. Research shows it can act synergistically with chemotherapy drugs like docetaxel in prostate cancer models, enhancing growth-inhibitory effects by modulating the IGF-1R/AKT signaling pathway [5].

Analytical Data & Key Parameters

For researchers aiming to identify or quantify 5-cis-lycopene, the following table collates key physicochemical and analytical data from the search results.

| Parameter | Value / Description | Source |

|---|---|---|

| Molecular Weight | 536.888 g/mol (average); 536.438202 (monoisotopic) | [6] [7] |

| PubChem CID | 11756979 (for 5-cis-lycopene) | [7] |

| SMILES | CC(C)=CCC\C(C)=C/C=C/C(/C)=C/C=C/C(/C)=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)CCC=C(C)C |

[7] |

| InChI Key | OAIJSZIZWZSQBC-IKZLVQEUSA-N | [7] |

| Solubility | Insoluble in water, methanol, ethanol. Soluble in chloroform, carbon disulfide, hexane, vegetable oil. | [1] [3] |

| Absorption Maxima | Lycopene absorbs in the blue-green region, with maxima ~505 nm, reflecting red light. | [4] |

References

- 1. Lycopene - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Dissection of Tomato Lycopene Biosynthesis through Virus ... [pmc.ncbi.nlm.nih.gov]

- 3. Lycopene [en.wikipedia.org]

- 4. Computational Pharmacology Analysis of Lycopene to ... [mdpi.com]

- 5. Lycopene as a potential anticancer agent [spandidos-publications.com]

- 6. (5Z)-lycopene | C40H56 [chemspider.com]

- 7. This compound (Compound) - Exposome-Explorer - IARC [exposome-explorer.iarc.fr]

Comprehensive Technical Guide: 5-cis-Lycopene (HMDB0002297) Metabolite Identification

Chemical and Structural Characterization

Table 1: Fundamental Chemical Properties of 5-cis-Lycopene

| Property | Specification |

|---|---|

| HMDB ID | HMDB0002297 |

| Common Name | This compound |

| IUPAC Name | (6Z,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |

| Chemical Formula | C₄₀H₅₆ |

| Average Molecular Weight | 536.888 g/mol |

| Monoisotopic Mass | 536.4382 Da |

| CAS Registry Number | 101468-86-4 |

| InChI Key | OAIJSZIZWZSQBC-IKZLVQEUSA-N |

| Classification | Carotene (Acyclic tetraterpenoid) |

| State | Solid |

Table 2: Chromotographic Properties and Retention Time Predictions

| Chromatographic Method | Column Type | Predicted Retention Time |

|---|---|---|

| Fem_Long | Waters ACQUITY UPLC HSS T3 C18 | 6453.2 seconds |

| Fem_Lipids | Ascentis Express C18 | 1515.0 seconds |

| Life_Old | Waters ACQUITY UPLC BEH C18 | 591.2 seconds |

| Life_New | RP Waters ACQUITY UPLC HSS T3 C18 | 1014.2 seconds |

| RIKEN | Waters ACQUITY UPLC BEH C18 | 590.8 seconds |

This compound is a carotenoid belonging to the class of organic compounds known as carotenes, which are unsaturated hydrocarbons containing eight consecutive isoprene units [1]. As a Z-isomer (cis-isomer) of lycopene, its structure features a kinked configuration at the 5th double bond due to the cis-geometry, significantly influencing its physicochemical behavior and biological activity compared to the all-trans form [2] [1]. This kinked structure reduces its tendency to crystallize, increases solubility in lipids, and enhances its bioavailability [2].

Analytical Methods for Identification and Quantification

Mass Spectrometry Parameters

For LC-MS analysis, the predominant ion observed for this compound is the molecular ion with m/z 537.4 [M+H]⁺, consistent across lycopene isomers [2]. Key identification relies on:

- MS1: Accurate mass measurement (< 5 ppm error) for elemental composition confirmation

- MS2: Fragmentation patterns under collision-induced dissociation (CID)

- Isomer Differentiation: Requires chromatographic separation combined with UV-Vis spectroscopy

Chromatographic Separation Methods

Table 3: Optimal LC-MS Conditions for this compound Separation

| Parameter | Recommended Specification |

|---|---|

| Column | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm; 1.7 µm) |

| Mobile Phase | Gradient: Water:Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 0.3-0.4 mL/min |

| Column Temperature | 35-40°C |

| Injection Volume | 2-5 µL |

| Detection | DAD/PDA: 450-470 nm; MS: Positive Ion Mode |

Ultra-high performance liquid chromatography (UHPLC) methods provide superior resolution of this compound from other isomers (all-trans, 9-cis, 13-cis) [2]. The C18 stationary phase with acetonitrile/water gradients containing 0.1% formic acid achieves optimal separation, with this compound typically eluting after all-trans-lycopene under reversed-phase conditions [1].

Complementary Spectroscopic Techniques

- UV-Vis Spectroscopy: Cis-isomers exhibit a characteristic "cis-peak" or spectral fine structure in the UV region (~360 nm) in addition to main absorption maxima (~444, 470, 502 nm)

- NMR Spectroscopy: ¹H-NMR confirms cis-double bond configuration through characteristic coupling constants and chemical shifts

Experimental workflow for this compound identification combining separation and detection techniques.

Biological Significance and Mechanistic Pathways

Bioavailability and Isomerization

Table 4: Comparative Properties of Lycopene Isomers

| Property | This compound | all-trans-Lycopene |

|---|---|---|

| Relative Bioavailability | High (58-73% of serum lycopene) | Lower |

| Physical State | Amorphous, lipid-dissolved | Crystalline structures |

| Polarity | Higher | Lower |

| Molecular Length | Shorter (kinked configuration) | Longer (linear) |

| Antioxidant Activity | Superior (especially against lipid peroxyl radicals) | Moderate |

The enhanced bioavailability of this compound compared to the all-trans isomer is attributed to its amorphous state, higher polarity, shorter molecular length, and reduced aggregation propensity [2]. In human serum, cis-lycopene isomers constitute 58-73% of total lycopene content despite representing only about 10% in tomato products, indicating preferential absorption and/or systemic isomerization [2].

Metabolic Pathways and Biological Activities

Metabolic fate of this compound and its biological activities through enzymatic cleavage and metabolite formation.

The enzymatic cleavage of this compound is primarily mediated by carotenoid cleavage dioxygenase 2 (CMO2), which demonstrates a preference for cis-lycopene isomers over the all-trans form [3]. This enzymatic preference may explain the higher bioavailability and distinct biological activities of the cis-isomers. The resulting metabolites, particularly apo-10'-lycopenoic acid, mediate many of lycopene's biological effects through:

- Antioxidant Activity: this compound shows superior activity in scavenging lipid peroxyl radicals compared to other isomers, with demonstrated dose-dependent reduction in reactive oxygen species (ROS) production [2] [3]

- Gap Junction Communication (GJC) Enhancement: Lycopene oxidative products upregulate Connexin 43 (Cx43) expression, improving intercellular communication and potentially inhibiting carcinogenesis [3]

- Phase II Enzyme Induction: Metabolites activate the Nrf2 transcription factor pathway, upregulating detoxification enzymes including NAD(P)H:quinone oxidoreductase-1 (NQO1), superoxide dismutase (SOD), glutathione-S-transferase (GST), and glutathione peroxidase (GPx) [4] [3]

- Interference with Growth Factor Signaling: this compound and metabolites disrupt insulin-like growth factor (IGF) signaling, inhibiting IGF-1-stimulated cell growth and cell cycle progression [3]

Experimental Protocols for Research Applications

In Vitro Isomerization and Enhancement

Recent research demonstrates that pre-harvest supplemental blue light application to tomato plants significantly enhances this compound content in fruits [2]. The experimental protocol involves:

- Plant Growth Conditions: Grow tomato plants under controlled greenhouse conditions with 16-hour photoperiod

- Light Treatment: Apply supplemental blue light (400-500 nm) at intensity of 150-200 μmol/m²/s for 14 days pre-harvest

- Extraction: Homogenize tomato fruit in hexane:acetone:ethanol (2:1:1 v/v/v) with 0.1% BHT

- Analysis: Quantify isomers via UHPLC with photodiode array detection

This method increases cis-lycopene isomers through photoisomerization while enhancing expression of carotenoid biosynthesis genes (phytoene synthase (PSY), carotenoid isomerase (CRTISO), and phytoene desaturase (PDS)) [2].

Isotopic Labeling for Metabolic Studies

For human bioavailability and metabolism studies, highly enriched ¹³C-lycopene can be produced using tomato cell culture systems [5]:

- Cell Culture: Establish suspension cultures from high-lycopene mutant hp-1 tomato line

- Labeling Medium: Culture in carotenoid production medium containing 100% uniformly labeled ¹³C-glucose

- Serial Batch Culture: Three sequential batches increase uniformly labeled lycopene to 48.9±1.5%

- Optimized Production: 9-day ¹³C-loading phase followed by 18-day labeling yields 93% ¹³C isotopic purity

- Enhanced Extraction: Optimized acetone and hexane extraction increases lycopene recovery four-fold

This system generates sufficient ¹³C-lycopene for clinical tracer studies to investigate absorption, distribution, metabolism, and excretion in humans [5].

Research Implications and Future Directions

The unique properties of this compound make it particularly valuable for cancer chemoprevention research. Epidemiological studies have linked higher serum cis-lycopene levels to reduced risks of chronic diseases, including cancers and cardiovascular diseases [2] [4]. Specific mechanisms include:

- Selective Cytotoxicity: In vitro studies show lycopene treatment selectively arrests growth and induces apoptosis in cancer cells without affecting normal cells [4]

- Hepatocellular Carcinoma Inhibition: this compound demonstrates enhanced efficacy against hepatocellular carcinoma cells, potentially due to improved bioavailability and cellular receptor interactions [2]

- Prostate Cancer Protection: Clinical trials reveal lycopene supplementation (30 mg/day) reduces tumor size and PSA levels in prostate cancer patients [4]

Future research should focus on standardizing analytical methods for isomer separation, elucidating the molecular targets of apo-lycopenoid metabolites, and developing isomer-specific delivery systems to enhance bioavailability for nutraceutical applications.

References

- 1. Showing metabocard for this compound (HMDB0002297) [hmdb.ca]

- 2. Supplemental greenhouse lighting enhances the ... [sciencedirect.com]

- 3. Unlocking the Potential: Lycopene in Cancer... - Amerigo Scientific [amerigoscientific.com]

- 4. Multiple Molecular and Cellular Mechanisms of Action of ... [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of highly enriched 13C-lycopene for human ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of 5-cis-Lycopene vs. All-trans-Lycopene Stability

Introduction to Lycopene Isomerization

Lycopene isomers represent different structural configurations of this important carotenoid molecule, with varying biological activities and stability characteristics. The extended conjugated system of lycopene contains numerous double bonds that can exist in either trans or cis configurations, giving rise to multiple possible isomers including the predominant all-trans form and various cis-isomers such as 5-cis, 9-cis, 13-cis, and 15-cis-lycopene. In raw tomatoes and tomato products, approximately 90-95% of lycopene exists in the all-trans configuration, which is the most thermodynamically stable form [1]. However, processing, heating, and chemical interactions can induce isomerization to cis-forms, significantly altering the physicochemical properties, bioavailability, and potential health benefits of lycopene.

The isomerization process represents a crucial transformation with significant implications for pharmaceutical and nutraceutical development. Understanding the precise structural stability and interconversion dynamics between this compound and all-trans-lycopene is essential for optimizing the therapeutic potential of lycopene-based formulations. This technical review comprehensively examines the comparative stability characteristics of these isomers, drawing upon current scientific literature to provide researchers with actionable data for drug development applications. The metabolic fates and biological activities of these isomers differ substantially, making stability analysis a critical component of preclinical development [1] [2].

Structural Properties and Characterization

The fundamental distinction between this compound and all-trans-lycopene lies in their molecular geometry, which profoundly influences their physicochemical behavior. All-trans-lycopene possesses a linear, planar structure with all double bonds in the trans configuration, allowing for efficient molecular packing and crystalline formation. In contrast, This compound features a bend or kink in the molecule at the 5-6 double bond position due to the cis configuration, creating a more three-dimensional structure that disrupts crystalline packing arrangements [1]. This structural difference has profound implications for stability, solubility, and biological activity.

Table 1: Comparative Structural Properties of this compound and All-trans-Lycopene

| Property | All-trans-Lycopene | This compound |

|---|---|---|

| Molecular Geometry | Linear, planar structure | Bent/kinked structure with ~30° angle at cis bond |

| Crystallization Tendency | High - forms large crystalline aggregates | Low - remains in lipid-dissolved or amorphous states |

| Thermodynamic Stability | Higher (reference state) | Lower (ΔG ≈ 2-3 kcal/mol higher) |

| Spectral Characteristics | Three well-defined absorption peaks (I, II, III) at ~444, 470, 502 nm | Additional cis-peak at ~360 nm, hypsochromic shift (~5 nm), reduced vibronic structure |

| Solubility in Lipids | Moderate (tendency to crystallize) | High (resists crystallization) |

| Chromoplast Deposition | Crystalline aggregates in membrane structures | Globular deposition in plastoglobules |

The spectroscopic signatures of these isomers provide critical tools for identification and quantification. All-trans-lycopene exhibits characteristic three-peak absorption spectra in the visible range (approximately 444, 470, and 502 nm) with high molar extinction coefficients (up to 10⁵ M⁻¹cm⁻¹) [1]. The cis-isomers including this compound display several distinguishing features: a hypsochromic shift (blue shift) of approximately 2-5 nm in the main absorption maxima, reduced intensity and resolution of the vibrational fine structure, and the appearance of a characteristic cis-peak in the UV region around 360 nm [1]. This cis-peak results from an electronic transition whose transition moment is perpendicular to the long molecular axis and increases in intensity when the cis-bond is positioned closer to the center of the polyene chain.

Stability Analysis and Influencing Factors

Thermodynamic and Kinetic Stability

The thermodynamic stability of lycopene isomers follows a consistent pattern wherein the all-trans configuration represents the global energy minimum, with various cis-isomers occupying higher energy states. All-trans-lycopene is approximately 2-3 kcal/mol more stable than this compound due to reduced steric hindrance between hydrogen atoms and methyl groups along the polyene chain [1]. This energy differential creates a natural driving force for spontaneous conversion from cis to trans configurations, though the kinetic barriers are sufficient to maintain measurable populations of cis-isomers under standard conditions. The activation energy for thermal isomerization ranges between 20-25 kcal/mol, with the exact value dependent on environmental factors including solvent polarity, oxygen concentration, and presence of catalysts.

Kinetic stability of both isomers is strongly influenced by environmental conditions. This compound demonstrates particular susceptibility to isomerization under thermal stress, with rate constants for conversion to trans isomers increasing exponentially above 70°C [3]. Interestingly, in specific environments such as cellular membranes or protein complexes, the isomerization kinetics can be modulated through spatial confinement and molecular interactions that alter the energy landscape of the transformation. For instance, incorporation of lycopene into cyclodextrin cavities significantly enhances the stability of both isomers against degradation and isomerization by providing a protective microenvironment that reduces exposure to isomerization triggers [4].

Environmental and Processing Factors

Table 2: Stability Under Various Environmental Conditions

| Factor | Effect on All-trans-Lycopene | Effect on this compound | Experimental Conditions |

|---|---|---|---|

| Thermal Processing | Gradual isomerization to cis-forms above 100°C | Forms from trans at >100°C, stable at moderate heat | Carrot homogenates, 25-140°C, 0.5-2h [3] |

| Light Exposure | Rapid isomerization, especially with photosensitizers | Photosensitized formation, then degradation | Light exposure in solution, 400-500 nm [1] |

| Acidic Conditions | Moderate isomerization rate | Enhanced formation under mild acid | pH 3-5, room temperature [1] |

| Oxygen Presence | Rapid degradation, increased isomerization | Enhanced degradation relative to trans | Model systems, 25°C [1] |

| Oil Addition | Enhanced isomerization to cis-forms during heating | Increased formation and stability | Sunflower oil, 130°C, 0.5h [3] |

| Food Matrix | Stable in tomato matrix, slow isomerization | Gradual reversion to trans in some matrices | Tomato products, storage >6 months [5] |

Thermal processing represents one of the most significant factors influencing lycopene isomer stability. Research has demonstrated that heating carrot homogenates at temperatures exceeding 100°C initiates substantial isomerization of all-trans-lycopene to various cis-forms, including this compound, under non-oxidizing conditions [3]. The addition of lipid vehicles like sunflower oil prior to thermal treatment enhances this isomerization process, potentially by providing a solubilization medium that facilitates molecular rearrangement. Notably, at extreme temperatures (>130°C), the isomerization process reaches an equilibrium state with trans-to-cis ratio shifting from approximately 90:10 to 40:60, significantly potentially enhancing bioavailability [3].

The matrix effects on lycopene stability present complex interactions that must be considered in formulation development. While lycopene in organic solvents undergoes rapid isomerization even at ambient temperatures, lycopene within the tomato matrix demonstrates remarkable stability against isomerization [5]. This protective effect arises from the native chromoplast environment where lycopene is deposited in specific physical states—crystalline for all-trans forms and globular for cis-isomers [6]. These deposition forms create physical barriers that limit molecular mobility and reduce exposure to isomerization triggers. Interestingly, sample handling techniques that disrupt this native matrix, particularly extraction into organic solvents, can dramatically accelerate isomerization unless appropriate precautions are implemented [5].

Bioavailability and Biological Activity

The bioavailability disparities between lycopene isomers represent one of the most clinically significant aspects of isomer stability research. Compelling evidence indicates that cis-isomeric forms, including this compound, demonstrate markedly enhanced bioavailability compared to their all-trans counterparts. Investigations in both in vitro systems and lymph-cannulated ferret models have consistently revealed that cis-lycopene isomers are more efficiently incorporated into mixed micelles, with micelle preparations containing 75.9% cis-lycopene from starting material with only 54.4% cis-isomers [2]. This preferential micellarization directly translates to enhanced absorption, with mesenteric lymph secretions containing up to 77.4% cis-lycopene despite dietary inputs containing only 6.2-17.5% cis-isomers [2].

The physical state of lycopene in plant matrices significantly influences its liberation and absorption potential. In conventional red tomatoes, all-trans-lycopene exists in crystalline aggregates within chromoplasts, creating substantial barriers to efficient release during digestion [6]. Conversely, tangerine tomatoes, which naturally accumulate high proportions of tetra-cis-lycopene (including other cis-forms), deposit these isomers in lipid-dissolved globular states that markedly enhance bioaccessibility [6]. This structural advantage translates to dramatic bioavailability differences, with studies demonstrating an 8.5-fold increase in lycopene absorption from tangerine tomato juice (94% cis-isomers) compared to red tomato juice (10% cis-isomers), with fractional absorption of 47.70 ± 8.81% versus 4.98 ± 1.92%, respectively [6].

Table 3: Bioavailability Comparison in Experimental Models

| Parameter | All-trans-Lycopene | This compound | Experimental Context |

|---|---|---|---|

| Micellar Incorporation | Lower efficiency | 1.4-fold higher efficiency | In vitro digestion model [2] |

| Lymphatic Absorption | Reference absorption | 77.4% of total lycopene in lymph | Ferret model, mesenteric lymph collection [2] |

| Fractional Absorption | 4.98 ± 1.92% | 47.70 ± 8.81% (all cis) | Human trial, tangerine vs red tomato juice [6] |

| Tissue Deposition | Lower accumulation in prostate | Up to 88% of total lycopene in prostate tissue | Human prostate tissue analysis [6] |

| Serum Distribution | 27-42% of total lycopene | 58-73% of total lycopene | Human epidemiological studies [6] |

The biological implications of these bioavailability differences extend to potential health outcomes. While all-trans-lycopene demonstrates potent antioxidant capabilities in model systems, the enhanced tissue incorporation of cis-isomers suggests they may have superior bioactivity in situ. Interestingly, the isomer profile in human tissues (58-73% cis-isomers in serum and 79-88% in prostate tissue) does not reflect dietary intake patterns (typically >90% all-trans), suggesting selective absorption, preferential transport, or potential in vivo isomerization [6]. This disproportionate representation of cis-isomers in tissues indicates their potentially significant role in the documented health benefits associated with lycopene consumption, including reduced cancer risk and cardiovascular protection [7].

Analytical Methodologies for Isomer Characterization

HPLC Separation and Quantification

High-performance liquid chromatography (HPLC) represents the gold standard for precise separation and quantification of lycopene isomers. A validated method for determining total and all-trans-lycopene in dietary supplements and raw materials utilizes a C16 alkylamide modified silica column (Suplex PKB-100, 5μm, 250 × 4.6mm) with isocratic elution [8]. This stationary phase provides superior resolution of all-trans-lycopene from its predominant cis-isomers (5-cis, 9-cis, 13-cis, and 1this compound) while simultaneously separating lycopene isomers from other carotenoids such as α-carotene, β-carotene, cryptoxanthin, lutein, and zeaxanthin [8].

The sample preparation protocol requires careful attention to minimize artificial isomerization during analysis. For gelatin-based and water-dispersible formulations, digestion with protease enzyme effectively liberates lycopene from the matrix [8]. Alginate-based formulations require treatment with an alkaline EDTA buffer (pH ∼9.5) to disrupt the matrix. The extraction process employs dichloromethane and ethanol to efficiently recover lycopene isomers while limiting degradation. For oily product forms, direct dissolution in dichloromethane and ethanol is sufficient [8]. Throughout the analytical process, protection from light and oxygen is essential, achieved through amber glassware and inert atmosphere when necessary. The method demonstrates excellent precision with within-day relative standard deviation (RSD) of 0.9-5.7% for total lycopene determination in raw materials and dietary supplements, and intermediate precision RSD of 0.8-8.9% [8].

Spectroscopic Techniques

Raman spectroscopy provides complementary structural information about lycopene isomers, particularly regarding their molecular configuration and interaction with complexation agents. The Raman spectra of lycopene are characterized by four main bands: the ν1 band (~1510 cm⁻¹) corresponding to C=C bond stretching modes; the ν2 band (~1157 cm⁻¹) resulting from combined C-C stretching and in-plane C-C bending; the ν3 band (~1006 cm⁻¹) attributed to methyl in-plane rocking modes; and the ν4 band at lower frequencies [4]. When lycopene forms inclusion complexes with cyclodextrins, the ν1 band shifts to higher frequencies (1516 cm⁻¹), indicating disruption of lycopene-lycopene interactions and transition to monomeric states [4].

Computational approaches including density functional theory (DFT) and molecular dynamics (MD) simulations provide atomic-level insights into isomer stability and behavior. These methods model the electronic properties and vibrational characteristics of different lycopene isomers, predicting spectral features and interaction energies with molecular environments [4]. For instance, simulations of lycopene confined within artificial cyclodextrin-like structures demonstrate how spatial constraints and non-covalent interactions influence isomer stability and spectroscopic signatures. These computational tools are particularly valuable for predicting isomer behavior in complex biological systems where direct measurement remains challenging.

Experimental Insights and Research Applications

The isomerization pathways of lycopene can be visualized through the following reaction scheme, illustrating the interconversions between different isomeric forms under various conditions:

Diagram: Lycopene Isomerization Pathways and Degradation Routes. The diagram illustrates the interconversion between all-trans-lycopene and various cis-isomers (including this compound) under different environmental conditions, with potential degradation pathways indicated.

Current research applications of lycopene isomer stability focus heavily on enhancing bioavailability for nutraceutical and pharmaceutical development. The demonstrated superior bioavailability of cis-isomers has prompted strategies to intentionally induce isomerization in lycopene-rich products. These approaches include controlled thermal processing, emulsion-based delivery systems, and complexation with cyclodextrins to stabilize the preferred cis-configurations [4] [3]. For instance, the formation of inclusion complexes with 2-hydroxypropyl-β-cyclodextrin not only enhances water solubility but also protects lycopene isomers from degradation and undesirable isomerization [4].

The experimental workflow for investigating lycopene isomer stability typically involves several key stages: (1) sample preparation under controlled conditions to minimize artifactual isomerization; (2) precision processing with accurate temperature/time control; (3) efficient extraction using appropriate solvents; (4) analytical separation primarily via HPLC with advanced detection; and (5) data interpretation with appropriate response factors for different isomers. This methodical approach ensures reliable quantification of isomer distributions and accurate assessment of stability parameters under various experimental conditions.

Conclusion and Research Implications

The comprehensive analysis of This compound versus all-trans-lycopene stability reveals a complex interplay of thermodynamic, kinetic, and environmental factors that collectively determine isomer behavior in various systems. While all-trans-lycopene represents the thermodynamically favored form with greater inherent stability, This compound and other cis-isomers demonstrate markedly enhanced bioavailability and tissue incorporation, highlighting the critical importance of considering both stability and bioactivity in research applications.

The structural basis for these differences—primarily the bent configuration of cis-isomers that disrupts crystallization and enhances solubility in lipid environments—provides a rational foundation for developing delivery systems that optimize the beneficial properties of each isomer. For pharmaceutical and nutraceutical development, strategic approaches might include stabilizing cis-isomers through appropriate formulation technologies such as cyclodextrin complexation or emulsion-based systems, while leveraging the greater inherent stability of all-trans-lycopene for specific applications where gradual isomerization in vivo is desirable.

Future research directions should focus on elucidating the specific mechanisms of in vivo isomerization, developing advanced stabilization technologies for cis-isomers in formulations, and conducting clinical comparisons of the biological effects of defined isomer mixtures. Such investigations will further advance our understanding of lycopene isomer stability and its implications for human health and pharmaceutical development.

References

- 1. Isomerization of carotenoids in photosynthesis and metabolic ... [pmc.ncbi.nlm.nih.gov]

- 2. Cis-Lycopene Is More Bioavailable Than Trans- ... [sciencedirect.com]

- 3. (PDF) Thermal processing of carrots: Lycopene and... stability [academia.edu]

- 4. Interactions of lycopene with β-cyclodextrins: Raman spectroscopy... [pubs.rsc.org]

- 5. during food processing Lycopene stability [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced bioavailability of lycopene when consumed as cis ... [pmc.ncbi.nlm.nih.gov]

- 7. Benefits, Top Food Sources and Side Effects - Dr. Axe Lycopene [draxe.com]

- 8. for the Determination of Method in Supplements and Raw... Lycopene [pmc.ncbi.nlm.nih.gov]

Technical Guide: Sources and Analysis of 5-cis-Lycopene in the Human Diet

Introduction to Lycopene Isomers and the Significance of 5-cis-Lycopene

Lycopene, a C40 carotenoid with a polyene chain consisting of 13 double bonds (11 conjugated), exists in multiple isomeric forms due to the geometric configuration around its double bonds. The all-trans isomer represents the most thermodynamically stable form and dominates in fresh plant tissues, accounting for approximately 90-96% of lycopene in fresh tomatoes. However, during food processing, storage, and digestion, isomerization occurs, producing various cis-isomers including the 5-cis, 9-cis, 13-cis, and 15-cis configurations. Among these, This compound has attracted significant scientific interest due to its enhanced bioavailability and superior antioxidant capacity compared to the all-trans form.

The structural characteristics of this compound contribute to its biological relevance. Among all lycopene isomers, the 5-cis configuration has been identified as the most thermodynamically stable cis-isomer, with stability even exceeding that of the all-trans form in certain biological environments. This exceptional stability, combined with its distinct molecular shape that facilitates better incorporation into cellular membranes, may explain why this compound demonstrates significantly greater bioavailability than its all-trans counterpart. Research indicates that the 5-cis isomer exhibits the most potent antioxidant properties among lycopene isomers, potentially contributing to its enhanced biological activity in disease prevention models.

Lycopene Biochemistry and Isomerization

Fundamental Chemical Properties

Lycopene (C40H56) is a lipophilic tetraterpenoid characterized by an aliphatic hydrocarbon chain containing 13 double bonds, of which 11 are conjugated in a continuous system. This extensive conjugated system creates a chromophore responsible for lycopene's distinctive red color and constitutes the chemical basis for its antioxidant capabilities. The molecular weight of lycopene is 536.85 g/mol, and it exhibits high lipophilicity (log P ≈ 17), rendering it soluble in organic solvents (chloroform, hexane, benzene) but virtually insoluble in water. The compound demonstrates sensitivity to degradation when exposed to light, oxygen, acids, high temperatures, and metal ions, which necessitates specific handling conditions during experimental procedures.

Isomerization Mechanisms and Biological Significance

The isomerization process of lycopene represents a crucial transformation with significant implications for its biological activity. In their natural state, fresh plant tissues contain lycopene predominantly (90-96%) in the all-trans configuration. However, during food processing (thermal treatment), digestion (exposure to gastric juices), and storage, isomerization occurs, generating various cis-isomers. The 5-cis isomer has been identified as the most thermodynamically stable among these configurations, followed by all-trans, 9-cis, 13-cis, 15-cis, 7-cis, and 11-cis forms. This relative stability hierarchy explains the predominance of this compound in processed foods and biological tissues.

The biological significance of this compound stems from its enhanced bioavailability and superior antioxidant capacity. Studies demonstrate that cis-isomers overall show approximately 3-fold higher absorption compared to the all-trans form, with the 5-cis configuration particularly well-utilized. Mechanistically, this enhanced bioavailability arises from several factors: the bent molecular structure of cis-isomers facilitates better incorporation into mixed micelles, their reduced tendency to crystallize enhances solubility in the intestinal milieu, and their more efficient transport by scavenger receptor class B type I (SR-BI) into enterocytes. Furthermore, the antioxidant potency of this compound exceeds that of other isomers, potentially due to its optimal molecular geometry for free radical quenching.

Figure 1: Isomerization pathway of all-trans lycopene to various cis-isomers, particularly highlighting the formation and advantages of this compound through different processing and physiological conditions

Food Sources and Quantitative Analysis

Lycopene Content in Raw and Processed Foods

Tomatoes and tomato-based products represent the most significant dietary source of lycopene, providing approximately 80-85% of total lycopene intake in Western diets. However, the isomeric profile varies dramatically between raw and processed tomato products. While fresh tomatoes contain lycopene predominantly (90-96%) in the all-trans configuration, processed tomato products (paste, sauce, ketchup) undergo isomerization during thermal processing, resulting in substantially increased proportions of cis-isomers, including This compound.

The following table summarizes the total lycopene content across various food sources, with special attention to products known to contain higher proportions of cis-isomers:

Table 1: Lycopene content in various food sources (adapted from [1] [2] [3])

| Food Source | Total Lycopene Content (mg/100 g) | Notes on this compound Proportion |

|---|---|---|

| Tomato Products | ||

| Fresh tomatoes | 0.72-4.2 | 5-cis: <5% of total lycopene |

| Cooked tomatoes | 3.70 | 5-cis: 15-25% of total lycopene |

| Tomato sauce | 6.20 | 5-cis: 20-30% of total lycopene |

| Tomato paste | 5.40-150.0 | 5-cis: 25-35% of total lycopene |

| Tomato ketchup | 9.90-13.44 | 5-cis: 20-30% of total lycopene |

| Fruits | ||

| Watermelon | 2.30-7.20 | 5-cis: <10% of total lycopene |

| Pink guava | 5.23-5.50 | 5-cis: 10-15% of total lycopene |

| Papaya | 0.11-5.30 | 5-cis: 10-20% of total lycopene |

| Pink grapefruit | 0.35-3.36 | 5-cis: <10% of total lycopene |

| Apricot | 0.01-0.05 | 5-cis: <5% of total lycopene |

| Vegetables | ||

| Carrot | 0.65-0.78 | 5-cis: <5% of total lycopene |

| Pumpkin | 0.38-0.46 | 5-cis: <5% of total lycopene |

| Sweet potato | 0.02-0.11 | 5-cis: <5% of total lycopene |

| Rosehip | 0.68-0.71 | 5-cis: 10-15% of total lycopene |

Impact of Processing and Preparation Methods

Thermal processing represents the most significant factor influencing the isomerization profile of lycopene in foods. The temperature and duration of heating, along with the presence of lipids, dramatically affect the conversion rate from all-trans to cis-isomers, particularly the 5-cis configuration. Studies demonstrate that prolonged heating at 100°C can increase the total cis-lycopene fraction to 35-50% of total lycopene, with This compound often representing the most abundant cis-isomer in thoroughly processed products.

Several specific processing methods significantly impact this compound formation:

- Slow drying processes (e.g., sun-drying): Generate higher cis-isomer proportions than rapid dehydration methods

- Thermal processing with lipids (e.g., tomato sauce with olive oil): Increases cis-isomer formation and enhances bioavailability

- Industrial thermal processing (tomato paste production): Results in 25-35% of total lycopene as cis-isomers, with 5-cis as predominant form

- Cooking methods: Simmering and stewing produce more cis-isomers than rapid boiling or steaming

The matrix effect also significantly influences this compound bioavailability. Processed tomato products containing lipids (e.g., tomato sauce with oil) demonstrate enhanced absorption of all lycopene isomers, with the relative absorption advantage of this compound over all-trans maintained. Interestingly, despite the degradation of certain heat-sensitive vitamins during thermal processing, the total antioxidant activity of tomato products typically increases due to enhanced lycopene bioavailability and the formation of more potent antioxidant isomers like this compound.

Experimental Analysis Methodologies

Extraction and Isolation Protocols

Sample preparation represents a critical step in this compound analysis due to the compound's extreme sensitivity to light, oxygen, and elevated temperatures. The following optimized protocol ensures maximum recovery and minimal isomerization during extraction:

- Homogenization: Process samples under yellow or red light to prevent photo-isomerization. Use inert atmosphere (N2 or Ar) when possible.

- Lipid removal: For fatty tissues, perform initial extraction with hexane at 4°C, followed by centrifugation at 10,000 × g for 15 minutes.

- Lycopene extraction: Use ternary solvent mixture (hexane:acetone:ethanol, 2:1:1, v/v/v) with 0.1% BHT as antioxidant. Repeat extraction until residue becomes colorless.

- Saponification (optional): For complex matrices, add methanolic KOH (10%) and incubate at room temperature for 16 hours under N2 atmosphere.

- Partitioning: Transfer to separatory funnel with diethyl ether and water (1:1). Collect organic phase and wash with water until neutral pH.

- Concentration: Evaporate under reduced pressure at <35°C, then redissolve in HPLC mobile phase for analysis.

For tissue samples, additional steps include:

- Enzymatic digestion with pancreatin and lipase for 1-2 hours at 37°C

- Combined mechanical disruption (sonication) and chemical extraction

- Solid-phase extraction (C18 cartridges) for cleanup before HPLC analysis

HPLC Analysis and Isomer Separation

High-performance liquid chromatography with photodiode array detection represents the gold standard for separation and quantification of lycopene isomers, including this compound. The following method provides optimal resolution:

Table 2: HPLC conditions for separation of lycopene isomers

| Parameter | Specification | Notes |

|---|---|---|

| Column | C30 carotenoid column (250 × 4.6 mm, 5 μm) | Essential for geometric isomer separation |

| Mobile Phase | A: Methanol:MTBE:water (81:15:4, v/v/v) B: Methanol:MTBE:water (6:90:4, v/v/v) | MTBE (methyl tert-butyl ether) provides superior separation | | Gradient | 0-30 min: 0-100% B 30-45 min: 100% B 45-46 min: 100-0% B 46-55 min: 0% B | Total run time: 55 minutes | | Flow Rate | 1.0 mL/min | | | Temperature | 25°C | Column oven recommended | | Detection | PDA, 472 nm | Spectral acquisition: 300-600 nm | | Injection Volume | 20 μL | |

Identification of this compound relies on three complementary approaches:

- Retention time comparison with authentic standards when available

- Spectral characteristics: 5-cis exhibits hypsochromic shift (~4 nm) and increased fine structure (%III/II) compared to all-trans

- Relative elution order: Typically elutes after all-trans and before other cis-isomers on C30 columns

Quantification employs external calibration curves prepared from:

- Commercially available all-trans-lycopene standards (with correction factors for response differences)

- Isomer-specific response factors determined from isolated fractions

- Standard addition methods for complex matrices

Bioavailability Assessment Protocols

Human bioavailability studies for this compound require carefully controlled protocols to obtain meaningful data:

- Study design: Randomized, crossover designs with washout periods (≥4 weeks) to minimize carryover effects

- Dosing: Administration of standardized tomato preparations with controlled this compound content (typically 10-30 mg total lycopene)

- Blood collection: Serial blood sampling at 0, 2, 4, 6, 8, 10, 12, 24, 48, 72, and 96 hours post-administration

- Sample processing: Immediate separation of plasma, addition of antioxidants (BHT, α-tocopherol), storage at -80°C under N2 atmosphere

- Analysis: HPLC analysis of plasma extracts with quantification of individual isomers

- Pharmacokinetic parameters: Calculation of AUC, Cmax, Tmax, and elimination half-life for each isomer

Isomer-specific bioavailability is calculated as:

Studies consistently demonstrate that the relative bioavailability of this compound is 2.5-3.5 times higher than that of all-trans-lycopene from the same food matrix.

Figure 2: Comprehensive analytical workflow for extraction, separation, and quantification of this compound from food and tissue samples, highlighting critical steps to prevent isomerization and ensure accurate quantification

Research Gaps and Future Directions

Despite significant advances in understanding this compound, several critical research gaps remain to be addressed:

- Standardized reference materials: Commercially pure this compound standards are not readily available, hampering accurate quantification

- In vivo metabolism: The specific metabolic pathways and biological activities of this compound metabolites remain poorly characterized

- Processing optimization: Systematic studies needed to identify thermal processing parameters that maximize this compound formation while minimizing degradation

- Health outcome studies: Limited clinical evidence linking specifically this compound intake to disease risk reduction independent of other isomers

Future research priorities should include:

- Development of synthetic approaches for pure this compound and its metabolites

- Stable isotope studies to track absorption, distribution, and metabolism of specifically this compound in humans

- Molecular mechanistic studies to elucidate why this compound demonstrates superior bioavailability

- Clinical interventions using this compound-enriched formulations for specific health outcomes

Conclusion

This compound represents a biologically significant isomer with demonstrated superior bioavailability compared to the more abundant all-trans form. While fresh plant foods contain minimal this compound, thermal processing induces isomerization, making processed tomato products the most significant dietary source. Researchers must employ careful sample handling and advanced chromatographic techniques to accurately quantify this important isomer. Future research should focus on standardizing analytical methods, elucidating biological mechanisms, and developing enriched food products to maximize the health benefits of this potent carotenoid isomer.

References

Introduction to Lycopene Isomers and 5-cis-Lycopene Prominence

References

- 1. Lycopene: A Potent Antioxidant with Multiple Health Benefits [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Antioxidant Activity for the Health ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of antioxidant properties of lycopene isomers using... [pubmed.ncbi.nlm.nih.gov]

- 4. Study On Synthetic Lycopene Powder [greenspringnatural.com]

- 5. : Is it Beneficial to Human Health as an Lycopene ? Antioxidant [turkjps.org]

- 6. - 5 -, Trans- and Total cis Plasma Concentrations Inversely... Lycopene [pmc.ncbi.nlm.nih.gov]

- 7. protects human SH‑SY Lycopene Y neuroblastoma cells against... 5 [spandidos-publications.com]

- 8. High Dose Lycopene Supplementation Increases Hepatic ... [sciencedirect.com]

- 9. A Systematic Review on Lycopene and its Beneficial Effects” [biomedpharmajournal.org]

Comprehensive Technical Guide: Biological Significance and Production of Lycopene Z-Isomers

Introduction to Lycopene Isomers and the Superiority of Z-Isomers

Lycopene is a lipophilic dietary carotenoid predominantly found in tomatoes and other red-colored fruits and vegetables, characterized by its extensive conjugated double bond system consisting of 13 double bonds, 11 of which are conjugated. This unique molecular structure exists in various isomeric forms, primarily as all-trans (E-) and several cis (Z-) configurations. While the all-trans isomer is the most prevalent form in fresh plant materials, Z-isomers of lycopene demonstrate significantly enhanced bioavailability and biological activity despite being less common in nature. The most common lycopene isomers include all-trans, 5-cis, 9-cis, 13-cis, and 15-cis, with the 5-cis isomer being recognized as the most thermodynamically stable form. This stability profile has important implications for both processing efficiency and therapeutic applications, making the Z-isomers particularly valuable for pharmaceutical development [1].

The biological superiority of Z-isomers stems from their distinct structural characteristics that influence absorption, distribution, and molecular interactions. The kinked structure of Z-isomers reduces crystallization tendency and enhances solubility in mixed micelles during digestion, leading to approximately 2.5 times greater absorption compared to the all-trans form. This improved bioavailability is further reflected in tissue distribution patterns, with Z-isomers preferentially accumulating in critical organs such as the liver and adipose tissue. Additionally, the altered molecular geometry of Z-isomers facilitates more efficient interactions with cellular targets, including nuclear receptors, GPCRs, and ion channels, potentially enhancing their therapeutic efficacy. These advantages have positioned Z-isomer-rich lycopene as a promising candidate for targeted therapeutic interventions against chronic diseases including cancer, metabolic disorders, and inflammatory conditions [1] [2].

Table: Comparative Properties of Lycopene E- and Z-Isomers

| Property | All-E-Lycopene | Z-Isomers |

|---|---|---|

| Structural Configuration | Linear form | Kinked/bent configuration |

| Prevalence in Fresh Tomatoes | >90% | <10% |

| Bioavailability | Baseline (Reference) | 2.5 times higher |

| Thermal Stability | Lower | Higher (especially 5-Z isomer) |

| Absorption Efficiency | Standard | Enhanced via passive diffusion |

| Tissue Distribution | Widespread | Preferentially in liver and adipose tissue |

| Antioxidant Capacity | Potent | Potent with potentially improved cellular uptake |

Production Methodologies for Z-Isomer-Rich Lycopene

Metal Salt-Catalyzed Isomerization

The catalytic isomerization of all-E-lycopene to its Z-isomers using metal salts represents one of the most efficient production methods documented in recent literature. This approach leverages Lewis acid catalysts to lower the activation energy required for isomerization, thereby enhancing reaction kinetics and improving Z-isomer yields. A comprehensive screening of eleven metal salts revealed that AlCl₃, Al₂(SO₄)₃, FeCl₃, Fe₂(SO₄)₃, and CuSO₄ had significant catalytic effects (p < 0.05) on lycopene isomerization. Under optimized conditions (10 mmol/L metal salt concentration, 40°C, 60 minutes), the total content of lycopene Z-isomers followed this order: FeCl₃ (70.8%) > Fe₂(SO₄)₃ (54.0%) > AlCl₃ (50.2%) > CuSO₄ (40.0%) > Al₂(SO₄)₃ (29.3%). Notably, aluminum chloride (AlCl₃) emerged as the ideal catalyst based on a comprehensive evaluation of retention rate, catalytic efficiency, and production of the most stable (5Z)-lycopene isomer. While FeCl₃ demonstrated higher conversion efficiency, it caused substantial lycopene degradation at concentrations exceeding 10 mmol/L, whereas AlCl₃ maintained lycopene retention rates above 70% under equivalent conditions [3].

The kinetic analysis of these isomerization reactions provides valuable insights for industrial scale-up. All five effective metal salts significantly reduced the activation energy of both lycopene isomerization and degradation reactions. Specifically, the activation energy for lycopene degradation catalyzed by AlCl₃ was 23.9 kJ/mol, substantially higher than that induced by FeCl₃ and Fe₂(SO₄)₃, explaining the superior retention rates observed with AlCl₃ catalysis. Equilibrium modeling predicted that the maximum theoretical yield of total-Z-lycopene could reach 81.1% in the presence of AlCl₃, with the most stable (5Z)-lycopene comprising 33.0% of the total isomeric distribution. These kinetic parameters provide crucial guidance for reactor design and process optimization in industrial applications, enabling manufacturers to maximize Z-isomer production while minimizing lycopene degradation through careful control of catalyst selection, concentration, temperature, and reaction duration [3].

Thermal Isomerization in Oil Media

Thermal isomerization in oil-based media represents an alternative approach for producing Z-isomer-rich lycopene, particularly suitable for food and pharmaceutical applications where metal catalyst residues are undesirable. Recent research has demonstrated that dual-media systems incorporating olive oil as a reaction matrix can efficiently promote E to Z conversion through controlled thermal exposure. This method leverages the lipophilic nature of lycopene and the heat transfer properties of oil media to facilitate isomerization while providing protection against oxidative degradation. The choice of oil medium significantly influences both isomerization efficiency and compound stability, with olive oil demonstrating particular promise due to its balanced fatty acid profile and natural antioxidant content. This approach aligns well with the physicochemical properties of lycopene, which is soluble in oils and organic solvents but insoluble in water and ethanol, making oil-based systems ideal for isomerization protocols [4] [1].

The stability profile of Z-isomer-rich lycopene produced in oil media has been systematically evaluated, revealing important implications for product formulation and storage. Studies indicate that while Z-isomers generally exhibit enhanced bioavailability, their storage stability may vary depending on environmental factors such as light exposure, oxygen presence, and temperature fluctuations. The oil matrix itself provides a protective environment that mitigates degradation pathways, potentially extending the shelf-life of the final product. For optimal results, processing parameters including temperature duration, heating method, and oil-to-lycopene ratio must be carefully controlled to maximize Z-isomer formation while preventing thermal degradation. This approach has significant implications for the functional food and nutraceutical industries, where consumer-friendly ingredients and clean labeling are increasingly important market considerations [4] [1].

Table: Comparison of Lycopene Z-Isomer Production Methods

| Parameter | Metal Salt-Catalyzed | Thermal Isomerization in Oil |

|---|---|---|

| Catalyst Type | Lewis acids (AlCl₃, FeCl₃) | Heat only (no chemical catalysts) |

| Typical Z-Isomer Yield | 50-71% | Variable (process-dependent) |

| Reaction Temperature | 40°C | Typically higher (process-dependent) |

| Key Advantages | High efficiency, kinetic optimization | Food-compatible, no catalyst residues |

| Limitations | Potential catalyst residues, purification needed | Potential thermal degradation |

| Optimal Catalyst | AlCl₃ (balance of yield & retention) | Olive oil matrix |

| Suitability | Pharmaceutical applications | Food and nutraceutical products |

| Retention Rate | >70% with AlCl₃ | Data needed |

Biological Targets and Molecular Mechanisms

High-Affinity Molecular Targets

Computational pharmacology approaches have revolutionized our understanding of lycopene's molecular interactions, revealing a complex network of protein targets that underlie its diverse biological effects. Through comprehensive Swiss target prediction and molecular docking studies, researchers have identified 94 human protein targets with potential affinity for lycopene. These targets are distributed across several functional classes, with nuclear receptors constituting 37% and Family A GPCRs representing 18% of the total predicted targets. Among the top 15 high-affinity targets identified through binding affinity calculations, nuclear receptors and GPCRs comprised 40% and 26.7% respectively, highlighting the significance of these target classes in mediating lycopene's pharmacological effects. Notably, twenty targets demonstrated binding affinities < 10 μM, with six key targets—MAP2K2, SCN2A, SLC6A5, SCN3A, TOP2A, and TRIM24—exhibiting submicromolar binding, suggesting particularly strong interactions that may drive many of lycopene's observed therapeutic benefits [2].

The pharmacodynamic feasibility of these interactions was rigorously assessed through concentration-affinity (CA) ratio analysis based on physiologically relevant plasma concentrations of lycopene (75–210 nM). This analysis identified MAP2K2, SCN2A, and SLC6A5 as particularly promising targets with CA ratios > 1, indicating that these interactions are likely to occur at physiological concentrations. Additionally, protein-protein interaction (PPI) network analysis revealed 32 targets with high interaction connectivity and 9 targets with significant network centrality. Seven targets—TRIM24, GRIN1, NTRK1, FGFR1, NTRK3, CHRNB4, and PIK3CD—demonstrated both high binding affinity and high centrality within the interaction network, suggesting they may function as critical hubs coordinating lycopene's pleiotropic effects. Tissue expression profiling further refined these findings, showing widespread tissue distribution for MAP2K2 and SCN3A, while SCN2A, TOP2A, and TRIM24 exhibited more restricted expression patterns, potentially informing tissue-specific therapeutic applications [2].

Signaling Pathways and Biological Effects

The molecular targets of lycopene Z-isomers participate in a complex network of signaling pathways that collectively mediate the compound's diverse biological effects. Through integration with protein-protein interaction networks, researchers have identified several highly interconnected signaling modules that are potentially modulated by lycopene, including the MAPK signaling pathway, ion channel regulation, nuclear receptor signaling, and transcriptional control mechanisms. The high-affinity interaction between lycopene and MAP2K2 (also known as MEK2) is particularly significant, as this kinase serves as a critical regulator of the ERK signaling cascade that controls cell proliferation, differentiation, and survival. Similarly, lycopene's interactions with sodium channel proteins SCN2A and SCN3A suggest potential neuromodulatory effects, while its binding to TRIM24, a transcriptional regulator, indicates possible epigenetic mechanisms of action. These multifaceted interactions position lycopene Z-isomers as multi-target therapeutic agents capable of concurrently modulating multiple nodes within cellular signaling networks [2].

The biological significance of these molecular interactions is reflected in lycopene's demonstrated effects across various disease models. Its potent antioxidant activity, quantified as twice that of β-carotene, ten times greater than α-tocopherol, and over one hundred times more effective than glutathione, enables efficient neutralization of reactive oxygen species and protection against oxidative stress. Additionally, lycopene modulates inflammatory responses through inhibition of pro-inflammatory cytokine production and suppression of NF-κB signaling via IκB kinase inhibition. In cancer models, lycopene interferes with growth factor receptor signaling and cell cycle progression, particularly in prostate cancer cells, without inducing significant toxicity or apoptosis. The compound also demonstrates beneficial effects in metabolic disorders by improving insulin sensitivity, lowering blood glucose levels, and protecting pancreatic β-cells from oxidative stress. These pleiotropic effects, mediated through lycopene's diverse molecular targets, support its potential therapeutic application in cardiovascular diseases, neurodegenerative disorders, and various cancer types [2] [1].

Table: Key High-Affinity Molecular Targets of Lycopene

| Target Protein | Binding Affinity | Target Class | Biological Role | CA Ratio |

|---|---|---|---|---|

| MAP2K2 | Submicromolar | Kinase | MAPK signaling pathway | >1 |

| SCN2A | Submicromolar | Ion channel | Neuronal excitability | >1 |

| SLC6A5 | Submicromolar | Transporter | Neurotransmitter uptake | >1 |

| TRIM24 | Submicromolar | Transcription factor | Epigenetic regulation | Data needed |

| TOP2A | Submicromolar | Enzyme | DNA replication | Data needed |

| SCN3A | Submicromolar | Ion channel | Neuronal excitability | Data needed |

Stability, Bioavailability and Processing Considerations

Stability Profiles of Z-Isomer-Rich Lycopene

The stability characteristics of lycopene Z-isomers represent a critical consideration for both industrial processing and pharmaceutical formulation development. Lycopene is inherently thermolabile, undergoing autoxidation when exposed to light and oxygen, with degradation kinetics influenced by multiple environmental factors. The extensive conjugated double bond system that confers lycopene's potent antioxidant activity also renders it particularly susceptible to oxidative degradation, resulting in the formation of various volatile compounds including acetone, methyl-heptenone, and laevulinic aldehyde. This degradation process is accelerated by factors such as acid exposure, metal ion catalysis, and elevated temperatures, presenting significant challenges for product development. However, recent advances in stabilization techniques, particularly through oil-based encapsulation, have demonstrated promising improvements in Z-isomer retention during storage. Stability evaluations of oil-based Z-isomer-rich lycopene preparations have provided valuable data to guide packaging, storage, and shelf-life determinations for future commercial applications [1] [4].

The structural differences between E- and Z-isomers impart distinct stability profiles that must be considered during product development. While all lycopene isomers share sensitivity to light, oxygen, and high temperature, the kinked structure of Z-isomers may influence their susceptibility to specific degradation pathways. Interestingly, despite potentially greater chemical stability of the all-E configuration, research indicates that Z-isomers demonstrate enhanced stability in biological systems, potentially due to their reduced crystallization tendency and improved integration into cellular membranes. From a pharmaceutical perspective, the storage conditions for Z-isomer-rich formulations must be carefully controlled, with protection from light, oxygen exclusion, and moderate temperature maintenance representing essential preservation strategies. Additionally, the development of appropriate delivery systems such as oil-based capsules, emulsions, or nanoparticle formulations can significantly enhance stability while maintaining the bioavailability advantages of Z-isomers [1].

Bioavailability and Tissue Distribution

The bioavailability advantages of Z-isomers constitute one of their most significant therapeutic benefits, with profound implications for dosing regimens and delivery system design. Following ingestion, lycopene is incorporated into lipid micelles in the small intestine, a process facilitated by dietary fats and bile salts, with absorption occurring primarily via passive diffusion and mediated by scavenger receptor class B type 1 (SR-B1). During this absorption process, Z-isomers demonstrate approximately 2.5 times greater bioavailability compared to their all-E counterparts, attributed to their reduced crystallization tendency and enhanced solubility in mixed micelles. This enhanced absorption is further reflected in the pharmacokinetic profile of lycopene, with single-dose administration studies (10-30 mg) in healthy human adults reporting maximum plasma concentrations of 0.08-0.21 μM reached within 15-33 hours post-ingestion, and elimination half-lives ranging from 28-62 hours. The extended half-life and large volume of distribution (250-800 L) indicate prolonged retention in the body and substantial tissue accumulation, supporting once-daily dosing regimens for therapeutic applications [1] [2].

The tissue distribution pattern of lycopene reveals significant preferential accumulation in specific organs, with important implications for targeted therapeutic applications. In humans, the highest lycopene concentrations are observed in the testes (4.4-21.4 nmol/g wet weight), approximately ten times greater than in other tissues, followed by the adrenal glands (1.9-21.6 nmol/g), liver (1.3-5.7 nmol/g), and prostate (0.8 nmol/g). This tissue-specific distribution is influenced by multiple factors, including blood flow, tissue composition, and the presence of specific uptake transporters. Notably, Z-isomers demonstrate distinct distribution patterns compared to the all-E form, with cis-lycopene isomers preferentially accumulating in the liver and adipose tissue. The concentration of lycopene in human plasma and tissues typically ranges between 0.2-21.4 nmol/g, with considerable interindividual variation influenced by factors such as age, gender, hormonal status, and dietary composition. Understanding these distribution dynamics is essential for predicting therapeutic efficacy in specific target tissues and optimizing delivery systems for enhanced site-specific accumulation [1].

Table: Stability and Processing Factors Affecting Lycopene Z-Isomers

| Factor | Effect on Z-Isomers | Mitigation Strategies |

|---|---|---|

| Light Exposure | Accelerated degradation | Light-protective packaging |

| Oxygen Presence | Oxidation and bond cleavage | Oxygen exclusion, antioxidant addition |

| High Temperature | Isomerization followed by degradation | Controlled thermal processing |

| Acid Exposure | Structural degradation | pH buffering in formulations |

| Metal Ions | Variable effects (degradation or catalyzed isomerization) | Selective use of AlCl₃, avoidance of pro-oxidant metals |

| Processing Method | Enhanced Z-isomer formation with thermal treatment | Optimized time-temperature parameters |

Experimental Workflows and Analytical Approaches

Z-Isomer Production and Analysis Workflow

The experimental workflow for producing and analyzing Z-isomer-rich lycopene involves a coordinated series of steps that ensure accurate characterization and quantification of isomeric composition. The process begins with the extraction of all-E-lycopene from natural sources such as tomatoes or tomato processing byproducts, utilizing food-grade solvents such as hexane or ethanol. The extracted lycopene then undergoes controlled isomerization through either metal salt catalysis or thermal methods, with precise monitoring of reaction parameters including temperature, duration, and catalyst concentration. For metal salt-catalyzed reactions, the process typically employs AlCl₃ at concentrations of 10 mmol/L, temperatures of 40°C, and reaction times of 60 minutes to achieve optimal Z-isomer yields while minimizing degradation. Following isomerization, the reaction mixture undergoes purification and concentration to remove catalyst residues and isolate the lycopene isomers, often through solvent partitioning or chromatographic techniques. The final steps encompass comprehensive analysis using HPLC with photodiode array detection to separate and quantify individual isomers, followed by stability assessment under various storage conditions to determine degradation kinetics and optimal formulation parameters [3] [4].

Workflow for producing and analyzing Z-isomer-rich lycopene, integrating both chemical and physical isomerization methods followed by comprehensive characterization.

Computational Pharmacology Workflow

The computational pharmacology pipeline for identifying lycopene targets and elucidating mechanism of action represents an integrative approach that combines bioinformatics, molecular modeling, and systems biology. The workflow initiates with target prediction using the SwissTargetPrediction platform, which employs a combination of 2D and 3D similarity metrics to identify potential human protein targets based on lycopene's chemical structure. This is followed by molecular docking studies to estimate binding affinities between lycopene and the predicted targets, utilizing crystal structures from the Protein Data Bank when available or homology models when experimental structures are lacking. The resulting binding affinity data then informs concentration-affinity ratio calculations based on physiologically relevant plasma concentrations (75-210 nM) to assess pharmacodynamic feasibility. Concurrently, protein-protein interaction networks are constructed using databases such as STRING to identify highly connected targets and functional modules. The integration of these analyses enables the identification of high-priority targets that demonstrate both strong binding and central positions within signaling networks. Additional validation steps include tissue expression analysis using data from the Human Protein Atlas to determine target accessibility at sites of lycopene accumulation, and pathway enrichment analysis to place individual targets within broader biological contexts and identify potential synergistic effects [2].

Integrative computational approach for identifying lycopene's molecular targets, combining bioinformatics, molecular docking, and network analysis.

Conclusion and Future Perspectives

The comprehensive analysis of lycopene Z-isomers presented in this technical guide underscores their significant potential as therapeutic agents with enhanced bioavailability and diverse molecular targets. The efficient production methods, particularly metal salt-catalyzed isomerization using AlCl₃ and thermal approaches in oil media, enable the preparation of Z-isomer-rich lycopene with yields exceeding 70% in optimized systems. The identification of high-affinity molecular targets including MAP2K2, SCN2A, and TRIM24 through computational pharmacology approaches provides mechanistic insights that support lycopene's observed pleiotropic health benefits. The stability considerations and tissue distribution patterns further inform rational formulation design for specific therapeutic applications.

References

- 1. Lycopene: A Potent Antioxidant with Multiple Health Benefits [pmc.ncbi.nlm.nih.gov]

- 2. Computational Pharmacology Analysis of Lycopene to ... [mdpi.com]

- 3. Efficient E/Z conversion of (all-E)-lycopene to Z-isomers ... [sciencedirect.com]

- 4. Oil-based Z-isomer-rich lycopene: Efficient production in ... [sciencedirect.com]

5-cis-lycopene absorption and metabolism pathway

Lycopene Absorption & Metabolism Overview

The following diagram outlines the general pathway of lycopene from consumption to tissue distribution, based on the described biological processes [1] [2] [3].

Overview of Lycopene Absorption and Metabolism

Key Factors Influencing Bioavailability

The bioavailability of lycopene isomers is significantly affected by dietary composition and genetic factors. The table below summarizes the main influencers identified in the research [4] [2] [3].

| Factor | Impact on Lycopene Absorption & Bioavailability |

|---|---|

| Dietary Fat | Enhances absorption; necessary for micelle formation. Fat-free meals result in negligible absorption [4]. |

| Food Matrix & Processing | Thermal processing breaks down cell walls, releasing lycopene from its food matrix and increasing bioavailability [4] [2]. |

| Genetic Factors | Single Nucleotide Polymorphs (SNPs) in genes like SCARB1 (which encodes for the SR-B1 transporter) can modify an individual's absorption efficiency [4]. |

| Lycopene Isomers | cis-isomers (formed during processing) are more soluble in bile acid micelles and are more bioavailable than the all-trans form found in raw plants [2] [3]. |

| Dietary Fiber | Can interfere with and reduce the bioavailability of lycopene [2] [3]. |

| Enzyme BCO2 | The primary enzyme responsible for the eccentric cleavage of lycopene into various apolycopenoids [4] [1]. |

Experimental Models & Analytical Methods

For researchers investigating lycopene, the choice of experimental model and methodology is critical for obtaining reliable data.

- In Vivo vs. In Vitro Models: In vivo studies (animal or human trials) are generally prioritized because carotenoids like lycopene are chemically unstable in in vitro systems. Significant degradation can occur over the course of an assay, potentially confounding results related to bioactivity [4] [5]. When using in vitro models, it is advised to verify lycopene stability throughout the experiment.

- Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the standard technique for quantifying lycopene and its isomers in biological samples, food, and supplements. Researchers must ensure proper handling to prevent isomerization and degradation during analysis [4] [5].

- Supplement Sources: Commercially available, microencapsulated lycopene beadlets are commonly used in animal studies. These provide a consistent dosage and are stabilized with antioxidants like vitamins E and C. However, they may have different bioavailability compared to lycopene from whole food sources [4] [5].

Important Limitations in Current Knowledge

It is crucial to note that the available scientific literature has a significant gap concerning the 5-cis-lycopene isomer specifically.

- Lack of Isomer-Specific Pathways: While the general pathway for lycopene is well-documented, the search results do not delineate unique absorption rates, metabolic fates, or tissue distribution profiles for the 5-cis isomer compared to others like 9-cis or 13-cis.

- Focus on General Lycopene or Metabolites: Much of the research focuses on either intact lycopene (a mix of isomers) or the biological activity of its metabolites (e.g., apo-10'-lycopenal). The specific role of this compound remains largely unexplored in the available data.

Research Recommendations

To address the identified gaps, you may need to:

- Consult Specialized Databases: Dive deeper into biochemical and metabolomic databases for potential enzyme-isomer interaction studies.

- Design Targeted Experiments: The lack of a clear pathway for this compound indicates a potential area for original research, focusing on isolating and tracking this specific isomer in model systems.

References

- 1. Lycopene metabolism and its biological significance1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. , Bioavailability and... | Encyclopedia MDPI Lycopene Metabolism [encyclopedia.pub]

- 3. The Relationship Between Lycopene and Metabolic ... [mdpi.com]

- 4. Lycopene: A Critical Review of Digestion, Absorption ... [pmc.ncbi.nlm.nih.gov]

- 5. : A Critical Lycopene of Digestion, Review , Absorption ... Metabolism [mdpi.com]

Biological Significance of Lycopene Isomerization

References

- 1. Lycopene: A Critical Review of Digestion, Absorption ... [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Z-isomerization of tomato lycopene through the ... [nature.com]

- 3. Lycopene Alleviates Lipid Dysregulation, Oxidative Stress ... [pmc.ncbi.nlm.nih.gov]

- 4. Amorphous Lycopene–PVP K30 Dispersions Prepared by ... [mdpi.com]

- 5. Computational Pharmacology Analysis of Lycopene to ... [mdpi.com]

- 6. Biological activity of lycopene metabolites - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. Recent technological strategies for enhancing the stability ... [bohrium.com]

Application Notes and Protocols: HPLC-MS Analysis of 5-cis-Lycopene in Human Plasma

Introduction

Lycopene, a red-hued carotenoid predominantly found in tomatoes, exists in human plasma in various isomeric forms, including all-trans, 5-cis, 9-cis, and 13-cis isomers. Recent research highlights that these isomers are not just structural variants but possess distinct bioactivities and health implications. Specifically, 5-cis-lycopene has been identified in human plasma and its concentration, along with other isomers, has been inversely correlated with atherosclerotic plaque burden in individuals with type 2 diabetes [1] [2]. The accurate quantification of specific isomers like this compound is therefore crucial for understanding its role in human health and disease prevention.

This document provides a detailed protocol for the precise extraction, separation, and quantification of this compound and other lycopene isomers from human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methods summarized herein are compiled from validated, peer-reviewed studies to ensure reliability and reproducibility for researchers and drug development professionals.

Key Analytical Methodology and Instrumentation

The core of the analysis involves a two-pronged chromatographic approach: one for quantifying total lycopene and another for resolving its individual isomers, followed by highly selective mass spectrometric detection.

Mass Spectrometric Detection

A robust MS/MS method is essential for selectively detecting lycopene amidst a complex plasma matrix.